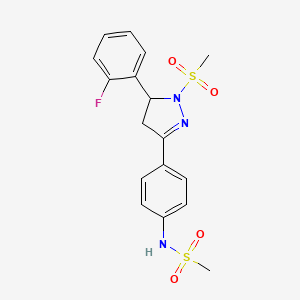
N-(4-(5-(2-fluorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
N-[4-[3-(2-fluorophenyl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O4S2/c1-26(22,23)20-13-9-7-12(8-10-13)16-11-17(21(19-16)27(2,24)25)14-5-3-4-6-15(14)18/h3-10,17,20H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTDRZLYUKSUHNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3F)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-(4-(5-(2-fluorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity through various studies, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₆H₁₈F₂N₄O₄S₂
This compound features a pyrazole core modified with a fluorophenyl group and a methanesulfonamide moiety, which may contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in cellular signaling pathways.
Target Enzymes and Pathways
- Enzyme Inhibition : The compound has been shown to inhibit enzymes related to inflammatory pathways, potentially offering anti-inflammatory benefits.
- Cellular Signaling : It may modulate pathways associated with cell proliferation and apoptosis, making it a candidate for further research in cancer therapies.
Biological Activity Studies
Recent studies have focused on evaluating the biological activity of this compound through various assays.
Antioxidant Activity
A study utilizing molecular docking simulations indicated that the compound exhibits significant antioxidant properties. This was assessed by evaluating its ability to scavenge free radicals and reduce oxidative stress markers in vitro .
Anti-inflammatory Effects
In vitro assays demonstrated that this compound effectively reduced the production of pro-inflammatory cytokines in stimulated cell cultures, suggesting its potential application in treating inflammatory diseases .
Pharmacokinetics and Bioavailability
The pharmacokinetic profile of the compound indicates favorable absorption characteristics. Studies suggest that it has good bioavailability due to its solubility properties and stability under physiological conditions. Further research is required to fully elucidate its metabolic pathways and elimination routes.
Case Studies and Research Findings
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study 1 : In a model of rheumatoid arthritis, administration of the compound resulted in decreased joint swelling and inflammation markers compared to control groups.
- Case Study 2 : A cancer cell line study revealed that treatment with the compound led to significant reductions in cell viability and induced apoptosis in a dose-dependent manner.
Data Summary Table
| Property | Value/Description |
|---|---|
| Molecular Weight | 378.46 g/mol |
| Solubility | Soluble in DMSO |
| Bioactivity | Antioxidant, Anti-inflammatory |
| Mechanism | Enzyme inhibition, Modulation of cellular signaling |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


